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Abstract

CC-90010, also known as Trotabresib, is a potent, orally bioavailable, and reversible small-
molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These
proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic
readers that recognize and bind to acetylated lysine residues on histone tails. This interaction
plays a pivotal role in the regulation of gene transcription. By competitively binding to the
bromodomains of BET proteins, CC-90010 displaces them from chromatin, leading to the
transcriptional repression of key oncogenes, most notably MYC. This guide provides an in-
depth overview of the function of CC-90010 in epigenetic regulation, its mechanism of action,
preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction to BET Proteins and Epigenetic
Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve
alterations to the underlying DNA sequence. These modifications, including DNA methylation,
histone modifications, and non-coding RNAS, play a critical role in normal development and
cellular differentiation. The BET family of proteins are key epigenetic regulators. They act as
“readers" of the histone code by recognizing and binding to acetylated lysine residues, a
hallmark of active chromatin. This binding facilitates the recruitment of transcriptional
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machinery, including RNA polymerase Il, to gene promoters and enhancers, thereby activating
gene expression.

A critical aspect of BET protein function is their role in the regulation of super-enhancers, which
are large clusters of enhancers that drive high-level expression of genes that define cell identity
and are often co-opted by cancer cells to drive oncogene expression. BRD4, a primary target
of CC-90010, is particularly enriched at super-enhancers and is essential for the transcription
of key oncogenes such as MYC.

Mechanism of Action of CC-90010

CC-90010 exerts its effects by competitively inhibiting the binding of BET bromodomains to
acetylated histones. This displacement of BET proteins, particularly BRD4, from chromatin has
several downstream consequences:

« Inhibition of Super-Enhancer Function: By displacing BRD4 from super-enhancers, CC-
90010 disrupts the transcriptional machinery required for the high-level expression of
associated oncogenes.

o Downregulation of MYC Expression: A primary and well-documented effect of BET inhibition
is the profound suppression of MYC transcription. MYC is a master regulator of cell
proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.

« Induction of Apoptosis: CC-90010 has been shown to induce apoptosis in cancer cells. This
is mediated, in part, by the downregulation of anti-apoptotic proteins like BCL-2 and the
upregulation of pro-apoptotic proteins.

o Cell Cycle Arrest: Inhibition of BET proteins can lead to cell cycle arrest, often at the G1
phase, by modulating the expression of cell cycle regulatory genes.

The following diagram illustrates the proposed mechanism of action for CC-90010.
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Caption: Mechanism of action of CC-90010 as a BET inhibitor.
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Quantitative Data
In Vitro Inhibitory Activity

CC-90010 has demonstrated potent inhibitory activity against various cancer cell lines. The
half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line Cancer Type IC50 (pM) Reference
Diffuse Midline Glioma )
Glioblastoma 06-7 [1]
(DMG)
_ More potent than
H3K27M mutant DMG  Glioblastoma [1]

wildtype

Pharmacokinetic Properties

Pharmacokinetic data for CC-90010 (Trotabresib) has been reported in clinical trials. The
following table summarizes key parameters from the NCT04047303 study in patients with high-
grade gliomas.

Parameter Value Condition Reference
Cmax (Day 1) 392 ng/mL 30 mg/day [2]
AUCO0-24 (Day 1) 5083 ng-h/mL 30 mg/day [2]
Cmax (Day 4) 720 ng/mL 30 mg/day [2]
AUCO-24 (Day 4) 11250 ng-h/mL 30 mg/day 2]
Tmax (Day 1) 1.5 hours (median) 30 mg/day [2]
Tmax (Day 4) 1.9 hours (median) 30 mg/day [2]
t1/2 (Day 4) 46 hours (mean) 30 mg/day [2]

Brain Tumor:Plasma

) 0.84 (mean) 30 mg/day [3]
Ratio

Clinical Trial Efficacy and Safety
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CC-90010 has been evaluated in several clinical trials for advanced solid tumors and non-
Hodgkin's lymphoma. Key findings from the NCT03220347 and NCT04047303 studies are
summarized below.

NCT03220347: Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin's Lymphoma

Parameter Value Reference

) ) 69 patients (67 solid tumors, 2
Patient Population [4]
DLBCL)

Dose-Limiting Toxicities Observed in 6 patients [4]

15 mg (2 days on/5 off), 30 mg
(3 days on/11 off), 45 mg (4 [4]
days on/24 off)

Maximum Tolerated Doses
(MTDs)

Recommended Phase |l Dose

45 mg (4 days on/24 days off 4
(RP2D) g (4 day ysoff)  [4]

1 Complete Response

L (astrocytoma), 1 Partial
Objective Responses . [4]
Response (endometrial

carcinoma)
Stable Disease (=11 months) 6 patients [4]
Most Common Grade 3/4 Thrombocytopenia (13%), )
TRAEs Anemia (4%), Fatigue (4%)

NCT04047303: Recurrent High-Grade Gliomas
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Parameter Value Reference

Patient Population 20 patients [3]

30 mg/day (pre-surgery), 45
Treatment Regimen mg/day (4 days on/24 off, [3]

maintenance)

6-Month Progression-Free

) 12% [3]
Survival
Most Frequent Grade 3/4 Thrombocytopenia (5/16 3]
TRAE patients)
| CCR1 mRNA, + HEXIM1
Pharmacodynamic Markers MRNA in blood and tumor [5]

tissue

Experimental Protocols

This section provides representative protocols for key experiments used to characterize BET
inhibitors like CC-90010.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:

e Cancer cell lines

e Complete culture medium

o 96-well plates

e CC-90010 (or other BET inhibitor)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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e Solubilization buffer (e.g., DMSO or 0.01 M HCI in 10% SDS)

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24
hours.

o Prepare serial dilutions of CC-90010 in culture medium.

e Remove the existing medium and add 100 pL of the diluted compound or vehicle control to
the respective wells.

 Incubate the plates for 48-72 hours.

e Add 10 pL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.

e Add 100-130 pL of solubilization buffer to each well to dissolve the formazan crystals.

 Incubate for 15 minutes with shaking to ensure complete solubilization.

e Measure the absorbance at 492 nm or 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

[6]7]

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b1574583?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
(Seed cells in 96-well plate)

Gdd serial dilutions of CC—9001(D
Gncubate for 48-72 hours)
(Add MTT solution)

Incubate for 1.5-4 hours

:

Add solubilization buffer

:

Read absorbance)

Click to download full resolution via product page

Caption: Workflow for a typical MTT cell viability assay.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)
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ChlIP-seq is used to identify the genomic locations where a protein of interest, such as BRD4, is
bound.

Materials:

e Cultured cells

o Formaldehyde

e Glycine

e Lysis and wash buffers

» Sonicator or micrococcal nuclease

o ChIP-grade antibody against BRD4

o Protein A/G magnetic beads

o Reagents for reverse cross-linking and DNA purification
¢ Next-generation sequencing platform
Procedure:

o Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with
glycine.

o Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of
200-1000 bp using sonication or enzymatic digestion.

e Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRDA4.

e Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-
protein-DNA complexes.

o Washes: Wash the beads extensively to remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by heating.

DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a DNA library and perform next-generation
sequencing.

Data Analysis: Align the sequencing reads to a reference genome and identify regions of
BRD4 enrichment.[8][9]
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Caption: General workflow for a ChiP-seq experiment.
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Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement of a drug in a cellular environment.
Materials:

e Cultured cells

e CC-90010

e PBS and lysis buffer with protease inhibitors

e Thermal cycler

e Centrifuge

o Reagents for Western blotting (SDS-PAGE, antibodies against BRD4 and a loading control)
Procedure:

e Cell Treatment: Treat intact cells with CC-90010 or a vehicle control.

e Heating: Heat the cell suspensions at various temperatures in a thermal cycler.

» Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated
proteins by centrifugation.

o Western Blotting: Analyze the amount of soluble BRD4 in the supernatant by Western
blotting.

o Data Analysis: The binding of CC-90010 to BRD4 will increase its thermal stability, resulting
in a higher melting temperature compared to the vehicle-treated control.[10][11]
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Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

CC-90010 (Trotabresib) is a promising BET inhibitor with a well-defined mechanism of action
centered on the epigenetic regulation of gene expression. Its ability to displace BET proteins
from chromatin, particularly at super-enhancers, leads to the downregulation of key oncogenes
like MYC, resulting in anti-proliferative and pro-apoptotic effects in a variety of cancer models.
Preclinical and clinical data have demonstrated its potential as a therapeutic agent, particularly
in advanced solid tumors and hematological malignancies. The ability of CC-90010 to
penetrate the blood-brain barrier further expands its potential utility to central nervous system

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1574583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574583?utm_src=pdf-body
https://www.benchchem.com/product/b1574583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

malignancies such as glioblastoma. Further research and clinical development are warranted to
fully elucidate the therapeutic potential of this novel epigenetic modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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